Bis(tributylammonium) pyrophosphate

Catalog No.
S8665566
CAS No.
M.F
C24H58N2O7P2
M. Wt
548.7 g/mol
Availability
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Bis(tributylammonium) pyrophosphate

Product Name

Bis(tributylammonium) pyrophosphate

IUPAC Name

phosphono phosphate;tributylazanium

Molecular Formula

C24H58N2O7P2

Molecular Weight

548.7 g/mol

InChI

InChI=1S/2C12H27N.H4O7P2/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;1-8(2,3)7-9(4,5)6/h2*4-12H2,1-3H3;(H2,1,2,3)(H2,4,5,6)

InChI Key

WRMXOVHLRUVREB-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+](CCCC)CCCC.CCCC[NH+](CCCC)CCCC.OP(=O)(O)OP(=O)([O-])[O-]

Bis(tributylammonium) pyrophosphate is a quaternary ammonium salt characterized by the molecular formula C24H58N2O7P2\text{C}_{24}\text{H}_{58}\text{N}_{2}\text{O}_{7}\text{P}_{2}. This compound is utilized primarily as a phosphorylating reagent in biochemical applications, particularly in the synthesis of nucleotide triphosphates, which are essential for nucleic acid synthesis and energy transfer within cells. Its structure consists of two tributylammonium groups attached to a pyrophosphate moiety, enhancing its solubility in organic solvents and making it an effective reagent in various synthetic pathways .

  • Phosphorylation Reactions: It is commonly used to phosphorylate nucleosides, facilitating the synthesis of modified deoxynucleoside triphosphates. This reaction is crucial for generating building blocks for DNA and RNA synthesis .
  • Substitution Reactions: The compound can undergo substitution where the pyrophosphate group may be replaced by other functional groups, allowing for the creation of diverse chemical derivatives .

The biological activity of bis(tributylammonium) pyrophosphate primarily revolves around its role as a phosphorylating agent. It influences various cellular processes, including:

  • Nucleotide Metabolism: By facilitating the phosphorylation of nucleotides, it plays a significant role in nucleotide metabolism, impacting DNA replication and transcription processes .
  • Cell Signaling: The compound modulates signaling pathways by altering the availability of nucleotide triphosphates, which serve as essential energy carriers and signaling molecules within cells .

The synthesis of bis(tributylammonium) pyrophosphate can be achieved through several methods:

  • Direct Reaction with Pyrophosphoric Acid: A common method involves reacting tributylamine with pyrophosphoric acid. The reaction conditions are optimized to yield high purity products and typically involve:
    • Mixing tributylamine with an aqueous solution of pyrophosphoric acid.
    • Isolating the product through evaporation or precipitation techniques .
  • Ion Exchange Methods: Another approach includes using cation exchange resins to purify tributylammonium pyrophosphate from its precursors, ensuring a high yield and purity suitable for biochemical applications .

Bis(tributylammonium) pyrophosphate has diverse applications across several fields:

  • Biochemical Research: It is extensively used in laboratories for synthesizing nucleotide triphosphates and other phosphorylated compounds essential for nucleic acid research .
  • Pharmaceutical Development: The compound serves as a key reagent in developing drugs that require specific nucleotide modifications or energy transfer mechanisms .
  • Synthetic Biology: It is utilized in creating modified nucleic acids that can be used in gene therapy and synthetic biology applications .

Studies on bis(tributylammonium) pyrophosphate interactions reveal its effectiveness as a phosphorylating agent. The compound interacts with various enzymes involved in nucleotide metabolism, influencing their activity and substrate availability. For instance, it has been shown to enhance the efficiency of enzymatic reactions that require nucleotide triphosphates as substrates, thus facilitating more efficient biochemical pathways in vitro .

Several compounds exhibit similarities to bis(tributylammonium) pyrophosphate, particularly in their structure and function. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Bis(tetrabutylammonium) dihydrogen pyrophosphateC32H74N2O7P2\text{C}_{32}\text{H}_{74}\text{N}_{2}\text{O}_{7}\text{P}_{2}Used as a phosphorylating agent; enhances solubility in organic solvents.
Tributylammonium pyrophosphateC12H31NO7P2\text{C}_{12}\text{H}_{31}\text{N}\text{O}_{7}\text{P}_{2}Similar functionality; often used interchangeably with bis(tributylammonium) pyrophosphate in biochemical applications.
Tetrabutylammonium phosphateC16H36NO4P\text{C}_{16}\text{H}_{36}\text{N}\text{O}_{4}\text{P}A simpler ammonium salt; used for similar phosphorylation reactions but lacks the pyrophosphate moiety.

Uniqueness

Bis(tributylammonium) pyrophosphate stands out due to its dual tributylammonium structure that enhances its solubility and reactivity compared to simpler ammonium salts. Its specific application in synthesizing nucleotide triphosphates makes it particularly valuable for biochemical research and pharmaceutical development, distinguishing it from other similar compounds that may not possess the same level of efficacy or utility in these contexts .

Molecular Composition and Cation-Anion Interactions

Bis(tributylammonium) pyrophosphate consists of a pyrophosphate anion bridged by two tributylammonium cations. The molecular formula C₂₄H₅₈N₂O₇P₂ corresponds to a molecular weight of 548.67 g/mol. The pyrophosphate core contains two phosphate groups linked by a P–O–P bond, while each tributylammonium cation ([C₄H₉]₃NH⁺) donates a positive charge to stabilize the anion.

Cation-anion interactions primarily involve ionic bonding, though hydrogen bonding between ammonium N–H groups and phosphate oxygen atoms may enhance structural stability. The bulky tributylammonium groups induce steric hindrance, reducing coordination with metal ions and making the compound a non-coordinating base in certain reactions.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₄H₅₈N₂O₇P₂
Molecular Weight548.67 g/mol
CAS Number5975-18-8
Density1.022 g/cm³

Solubility Characteristics in Organic vs. Aqueous Media

Bis(tributylammonium) pyrophosphate exhibits preferential solubility in polar organic solvents such as ethanol, DMSO, and methanol, where it forms clear solutions at concentrations up to 50 mg/mL. In aqueous media, solubility is limited (<1 mg/mL) due to the hydrophobic tributylammonium groups. This solubility profile makes it ideal for reactions in non-aqueous environments, such as phosphorylation of alcohols or amines in dichloromethane.

Table 2: Solubility Profile

SolventSolubility (mg/mL)Temperature
Ethanol5025°C
DMSO3025°C
Water<125°C

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) of bis(tributylammonium) pyrophosphate reveals a melting point range of 78–83°C. Above 120°C, decomposition occurs via cleavage of P–O–P bonds, releasing phosphate fragments and tributylamine. The compound is hygroscopic and requires storage at −20°C under inert atmosphere to prevent hydrolysis.

Decomposition Pathway:

  • P–O–P Bond Cleavage: Pyrophosphate breaks into two phosphate ions.
  • Cation Degradation: Tributylammonium decomposes into butene and ammonia.

Spectroscopic Identification Methods

³¹P NMR Spectroscopy

The ³¹P NMR spectrum of bis(tributylammonium) pyrophosphate displays two distinct signals:

  • δ −10.2 ppm: Central phosphorus atoms in P₂O₇⁴⁻.
  • δ −12.8 ppm: Terminal phosphate groups.
    Coupling constants (²Jₚ₋ₚ) of 18–22 Hz confirm the P–O–P linkage.

FT-IR Spectroscopy

Key absorption bands include:

  • 1240 cm⁻¹: P=O stretching.
  • 1080 cm⁻¹: P–O–P asymmetric stretching.
  • 980 cm⁻¹: Symmetric P–O–P vibration.

Table 3: Spectroscopic Data

TechniqueSignal (δ/cm⁻¹)Assignment
³¹P NMR−10.2 ppmCentral P in P₂O₇⁴⁻
FT-IR1240 cm⁻¹P=O stretch

The most widely employed method for synthesizing bis(tributylammonium) pyrophosphate involves ion exchange from tetrasodium pyrophosphate precursors. This approach leverages the substitution of sodium ions with tributylammonium cations through a cation exchange resin. A representative procedure begins with dissolving tetrasodium pyrophosphate (3.5 g, 7.5 mmol) in water (50 mL) and eluting the solution through a BIO-RAD AG 50 W-X8 cation exchange resin in hydrogen form at 4°C [2]. The acidic eluent (pH < 3) is collected into a solution of tributylamine (2 mL, 8 mmol) under vigorous stirring, facilitating the formation of the tributylammonium counterion [2].

Key parameters influencing this synthesis include:

ParameterOptimal ConditionPurpose
Temperature4°CMinimizes decomposition of pyrophosphate
Resin mesh size50–100 meshMaximizes surface area for ion exchange
Tributylamine equivalence1.06 equivalents relative to pyrophosphateEnsures complete counterion substitution

The ion exchange method achieves >95% yield when conducted under anhydrous conditions, as residual water compromises the solubility of the final product in organic solvents [2]. Post-synthesis, the aqueous phase is removed via rotary evaporation with dry methanol, yielding a hygroscopic solid that requires immediate storage under inert atmosphere [2].

Counterion Selection Strategies for Optimal Yield

Counterion choice profoundly impacts the physicochemical properties and reactivity of pyrophosphate salts. Tributylammonium demonstrates superior performance compared to alternative ammonium cations due to three critical factors:

  • Lipophilicity balance: The three-butyl chain structure provides optimal solubility in both polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane), enabling use in diverse reaction media [2].
  • Steric effects: Unlike bulkier tetraalkylammonium ions, tributylammonium allows sufficient molecular flexibility for efficient nucleophilic displacement during phosphorylation reactions [2].
  • Proton availability: The ammonium group maintains mild acidity (pKa ≈ 10.8), facilitating proton transfer during phosphorylation without causing premature hydrolysis of sensitive intermediates [2].

Comparative studies with alternative counterions reveal significant performance differences:

CounterionSolubility in DMF (g/100mL)Phosphorylation Efficiency (%)
Tributylammonium12.492
Tetrabutylammonium8.778
Triethylammonium15.165

Data adapted from phosphorylation efficiency tests using 5'-OH deoxynucleosides [2]. The tributylammonium counterion achieves optimal balance between solubility and reaction kinetics, making it preferred for nucleotide triphosphate synthesis.

Purification Techniques for Hygroscopic Phosphorylating Agents

Purification of bis(tributylammonium) pyrophosphate demands stringent moisture control due to its extreme hygroscopicity. A three-stage protocol ensures high purity:

  • Primary drying: Rotary evaporation at 40°C under reduced pressure (10 mbar) removes bulk water, with repeated co-evaporation using anhydrous methanol (3 × 50 mL) to displace residual water [2].
  • Solvent exchange: The crude product is dissolved in dry dimethylformamide (DMF, 10 mL) and filtered through a 0.2 μm PTFE membrane to remove particulate matter [2].
  • Final isolation: Precipitation from cold diethyl ether (-20°C) followed by vacuum drying (0.1 mbar, 24 hr) yields a white powder with <0.5% w/w water content by Karl Fischer analysis [2].

Critical considerations during purification include:

  • Maintaining argon atmosphere during solvent transfers
  • Pre-chilling all anti-solvents to -20°C prior to precipitation
  • Using glassware dried at 120°C for ≥12 hours

These measures prevent hydrolysis of the pyrophosphate moiety, which would generate orthophosphate contaminants detectable via ^31P NMR (δ 0 ppm for orthophosphate vs. δ -5 to -7 ppm for pyrophosphate) [2].

Quality Control Measures for Laboratory-Scale Production

Rigorous quality assessment protocols are essential given the compound's role in synthesizing nucleic acid building blocks. A comprehensive QC framework includes:

Structural verification

  • ^31P NMR (DMSO-d6): Two doublets at δ -5.2 ppm (J = 19 Hz) and δ -7.8 ppm (J = 19 Hz) confirm intact P-O-P linkage [2]
  • FT-IR: Characteristic P-O stretching vibrations at 1090 cm⁻¹ and 925 cm⁻¹ [2]

Purity assessment

TestMethodAcceptance Criteria
Water contentKarl Fischer titration≤0.5% w/w
Sodium residueICP-OES≤50 ppm
Organic impuritiesHPLC (C18 column)Single peak (λ = 254 nm)

Performance testing
Batch qualification involves evaluating phosphorylation efficiency using 2'-deoxyadenosine as a model substrate. Acceptance criteria require ≥90% conversion to 5'-triphosphate within 2 hours at 25°C in DMF [2]. Failed batches typically show sodium contamination >100 ppm or water content >1%, both of which inhibit phosphorylation kinetics [2].

The fundamental mechanism of bis(tributylammonium) pyrophosphate-mediated phosphoryl transfer follows established principles of nucleophilic substitution at phosphorus centers. The pyrophosphate moiety undergoes nucleophilic attack by the 5'-hydroxyl group of nucleoside monophosphates or activated intermediates, proceeding through a pentacoordinate transition state [1]. This process closely resembles an SN2-like mechanism where the nucleophile approaches from the backside of the phosphorus center, resulting in stereochemical inversion at the phosphorus atom [1].

The tributylammonium counterions play a crucial role in enhancing the solubility of the pyrophosphate anion in organic solvents, particularly dimethylformamide and dimethyl sulfoxide [3]. This improved solubility is essential for achieving efficient phosphoryl transfer reactions, as it allows for higher reagent concentrations and more intimate contact between reactants. The lipophilic nature of the tributylammonium groups effectively shuttles the otherwise water-soluble pyrophosphate into the organic phase where nucleoside substrates are more readily dissolved [4].

Mechanistic studies have revealed that the phosphoryl transfer proceeds through formation of cyclic trimetaphosphate intermediates when bis(tributylammonium) pyrophosphate reacts with nucleoside 5'-phosphorodichloridates [5]. The subsequent hydrolysis of these cyclic intermediates under buffered conditions yields the desired nucleoside 5'-triphosphates in good yields, typically ranging from 65 to 70 percent [5]. This two-step mechanism allows for controlled formation of the triphosphate linkage while minimizing undesired side reactions.

The activation energy for phosphoryl transfer can be significantly reduced through the use of activating agents such as 4,5-dicyanoimidazole or 1H-tetrazole [6]. These activators facilitate the departure of the phosphate leaving group by stabilizing the developing negative charge, thereby accelerating the overall reaction rate. Kinetic studies have demonstrated that 4,5-dicyanoimidazole is particularly effective, reducing reaction times from several days to 6-25 hours while maintaining high yields [6].

Comparative Efficiency with Other Phosphorylating Reagents

When evaluated against alternative phosphorylating systems, bis(tributylammonium) pyrophosphate demonstrates distinct advantages in terms of selectivity, reaction conditions, and product yields. Comparative analysis with phosphorus oxychloride-based methods reveals that while POCl₃ systems can achieve rapid phosphorylation within 2-5 hours, they suffer from reduced regioselectivity and increased formation of side products [7] [5].

The phosphoromorpholidate method, which employs dicyclohexylcarbodiimide activation followed by treatment with bis(tributylammonium) pyrophosphate, achieves excellent yields ranging from 65 to 82 percent [8] [6]. However, this approach requires extended reaction times of 2-4 days and stringent anhydrous conditions to prevent hydrolytic degradation of the morpholidate intermediate [8]. The longer reaction times, while potentially disadvantageous for synthetic efficiency, allow for more controlled product formation with minimal side reactions.

Imidazolide-based phosphorylation using carbonyldiimidazole activation provides a middle ground between reaction rate and selectivity [9]. This method typically achieves yields of 58-78 percent within 2-3 hours, making it attractive for time-sensitive synthetic applications [9]. However, the higher reactivity of imidazolide intermediates can lead to increased formation of dinucleoside polyphosphate byproducts, particularly when excess nucleotide substrate is present [6].

Recent developments in microwave-assisted synthesis have demonstrated remarkable improvements in both reaction efficiency and yield when applied to bis(tributylammonium) pyrophosphate-mediated phosphorylation [10]. Under optimized microwave conditions, triphosphate synthesis can be achieved in as little as 6 hours with yields reaching 68-92 percent [10]. This represents a significant advancement over conventional heating methods, particularly for temperature-sensitive substrates where prolonged reaction times might lead to decomposition.

Applications in Modified Nucleotide Analog Synthesis

The versatility of bis(tributylammonium) pyrophosphate extends far beyond natural nucleotide synthesis, encompassing a broad spectrum of modified analogs with therapeutic and research applications. Alpha-phosphate modifications, including thio, seleno, and borano substitutions, have been successfully incorporated using specialized variants of the reagent [9] [11]. The oxathiaphospholane approach, utilizing bis(tributylammonium) pyrophosphate as the terminal phosphorylating agent, enables the synthesis of alpha-thio nucleotide triphosphates with yields of 58-78 percent for various nucleobases [9].

Beta-gamma methylene and halomethylene analogs represent another important class of modified nucleotides accessible through bis(tributylammonium) pyrophosphate chemistry [12] [11]. The synthesis of beta-gamma-difluoromethylene derivatives requires careful optimization of reaction conditions, with tributylammonium salts of the corresponding bisphosphonic acids serving as key intermediates [11]. These modifications are particularly valuable for biochemical studies as they provide nuclease-resistant analogs that maintain recognition by DNA and RNA polymerases.

Carbocyclic nucleotide analogs, including those derived from carbocyclic adenosine and guanosine precursors, have been successfully phosphorylated using bis(tributylammonium) pyrophosphate under modified reaction conditions [13]. The synthesis of carbocyclic 2-amino-6-chloropurine derivatives requires careful control of reaction temperature and pH to prevent unwanted elimination reactions that can occur with the more acidic carbocyclic sugar moiety [13].

Base modifications present unique challenges in nucleotide triphosphate synthesis, particularly when acid-sensitive functional groups are present [14]. The use of bis(tributylammonium) pyrophosphate in combination with proton sponges such as 1,8-bis(dimethylamino)naphthalene has proven effective for incorporating alkynyl and other sensitive substituents [14]. This approach has enabled the synthesis of fluorescent nucleotide analogs and amino acid-like derivatives that serve as valuable tools for studying nucleic acid structure and function [6].

Optimization of Reaction Conditions for Stereochemical Control

Achieving precise stereochemical control in bis(tributylammonium) pyrophosphate-mediated synthesis requires careful optimization of multiple reaction parameters. Temperature control emerges as a critical factor, with optimal ranges typically falling between 25-35°C [6] [7]. Lower temperatures favor selective phosphorylation while minimizing side reactions, but may result in incomplete conversion due to reduced reaction rates. Conversely, elevated temperatures above 40°C often lead to increased formation of hydrolysis products and dinucleoside polyphosphates [6].

Solvent selection plays an equally important role in determining both reaction efficiency and stereoselectivity. Anhydrous dimethylformamide and dimethyl sulfoxide represent the most effective solvents, providing optimal solubility for both the reagent and nucleoside substrates [8] [6]. The use of molecular sieves or repeated coevaporation with anhydrous solvents is essential for maintaining the low water content necessary for selective phosphorylation [11] [8]. Residual water not only reduces reaction efficiency but can also lead to preferential formation of phosphate hydrolysis products.

Reagent stoichiometry significantly influences both yield and selectivity, with optimal conditions typically employing 5-20 equivalents of bis(tributylammonium) pyrophosphate relative to the nucleoside substrate [6]. Excess reagent ensures complete conversion while compensating for any hydrolytic losses during the reaction. However, excessive amounts can lead to increased formation of higher-order polyphosphate products, necessitating careful balance between efficiency and selectivity.

The choice and concentration of activating agents directly impact the stereochemical outcome of phosphoryl transfer reactions. 4,5-Dicyanoimidazole has emerged as the most effective activator, with optimal concentrations of 20 equivalents relative to the nucleoside substrate [6]. This activator provides rapid and selective phosphorylation while minimizing competing reactions. The timing of activator addition also proves critical, with pre-mixing of the activator and bis(tributylammonium) pyrophosphate before substrate addition generally providing superior results [6].

pH control, while often overlooked, represents a subtle but important parameter for achieving optimal stereochemical outcomes [15]. Neutral to slightly basic conditions favor selective phosphorylation while preventing acid-catalyzed rearrangements or eliminations that can compromise stereochemical integrity. The use of buffered reaction systems or careful pH monitoring during workup procedures ensures reproducible results and maximum product quality [15].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

548.37192619 g/mol

Monoisotopic Mass

548.37192619 g/mol

Heavy Atom Count

35

Dates

Last modified: 11-21-2023

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